molecular formula C17H15N5O4 B5590832 (E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5590832
M. Wt: 353.33 g/mol
InChI Key: PDLNAWHURXIFEE-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound that features a triazole ring, a methoxy group, and a nitrophenoxy moiety

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole moiety, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Future Directions

The future research directions for this compound could include exploring its potential biological activities, given the known activities of other triazole compounds . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxy-substituted benzaldehyde, which undergoes a series of reactions including nitration, reduction, and coupling with triazole derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over palladium or iron powder in acidic conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in hydrochloric acid (HCl).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of (E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The nitrophenoxy group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[4-methoxy-3-[(4-aminophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine: Similar structure but with an amino group instead of a nitro group.

    (E)-1-[4-methoxy-3-[(4-chlorophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenoxy group in (E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine makes it unique compared to its analogs. This group can participate in redox reactions, providing additional pathways for biological activity and making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c1-25-17-7-2-13(9-20-21-11-18-19-12-21)8-14(17)10-26-16-5-3-15(4-6-16)22(23)24/h2-9,11-12H,10H2,1H3/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLNAWHURXIFEE-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NN=C2)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.